molecular formula C5H3F3N2O2S2 B3031688 {[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid CAS No. 62616-87-9

{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid

Cat. No.: B3031688
CAS No.: 62616-87-9
M. Wt: 244.2 g/mol
InChI Key: DCSSTXVXHXIMKQ-UHFFFAOYSA-N
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Description

{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid (CAS: 62616-87-9) is a sulfur-containing heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a trifluoromethyl (-CF₃) group at position 5 and a thioacetic acid (-SCH₂COOH) moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a promising candidate for medicinal chemistry applications . Its synthesis typically involves the alkylation of 5-(trifluoromethyl)-1,3,4-thiadiazol-2-thiol with chloroacetic acid derivatives under basic conditions, as outlined in studies focusing on structurally analogous compounds .

Key physicochemical properties include:

  • Molecular formula: C₅H₄F₃N₃O₂S₂
  • Molecular weight: 283.23 g/mol
  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .

Properties

IUPAC Name

2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O2S2/c6-5(7,8)3-9-10-4(14-3)13-1-2(11)12/h1H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSSTXVXHXIMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)SC1=NN=C(S1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629719
Record name {[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62616-87-9
Record name {[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Thiosemicarbazides for Thiadiazole Core Formation

The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazide derivatives. A widely adopted method involves reacting thiosemicarbazide with trifluoroacetic acid (TFA) or its derivatives in the presence of dehydrating agents. For example, Gupta et al. demonstrated that thiosemicarbazide cyclizes with acylating agents like TFA and phosphorus oxychloride (POCl₃) to yield 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole. In this reaction, POCl₃ acts as both a catalyst and dehydrating agent, facilitating the elimination of water and HCl gas. The intermediate 2-amino derivative can subsequently be functionalized at the 2-position.

A critical modification involves replacing the amino group with a thiol (-SH) to enable S-alkylation. This is achieved by treating the 2-amino-thiadiazole with carbon disulfide (CS₂) under basic conditions, followed by acid hydrolysis to yield 5-(trifluoromethyl)-1,3,4-thiadiazol-2-thiol. The reaction proceeds via nucleophilic substitution, where the amino group is displaced by a thiolate intermediate.

S-Alkylation for Sulfanylacetic Acid Functionalization

Introducing the sulfanylacetic acid group requires S-alkylation of the thiadiazole-thiol intermediate. Sych et al. reported a robust protocol where 5-(trifluoromethyl)-1,3,4-thiadiazol-2-thiol reacts with chloroacetic acid derivatives (e.g., ethyl chloroacetate or chloroacetamide) in dimethylformamide (DMF) using potassium carbonate as a base. The reaction mechanism involves nucleophilic attack by the thiolate anion on the electrophilic carbon of the chloroacetic acid derivative, forming a stable thioether bond.

Example Procedure :

  • Synthesis of 5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Thiol :
    • Thiosemicarbazide (14.5 g) is suspended in 1,4-dioxane (500 mL).
    • Trifluoroacetic acid (12.0 mL) and POCl₃ (15.0 mL) are added dropwise at 0–5°C.
    • The mixture is stirred for 3 h, quenched with cold water, and neutralized to pH 9 with NaOH.
    • The precipitated 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole is filtered and dried.
    • The amino group is converted to thiol using CS₂ and H₂S gas.
  • S-Alkylation with Chloroacetic Acid :
    • 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-thiol (10 mmol) is dissolved in DMF (50 mL).
    • Chloroacetic acid (12 mmol) and K₂CO₃ (15 mmol) are added, and the mixture is stirred at 60°C for 6 h.
    • The product is extracted with dichloromethane, washed with water, and purified via silica gel chromatography.

Yield : 65–78% (depending on substituents).

Alternative Routes Using Thioanhydride Intermediates

A two-step method inspired by fatty thioacid synthesis involves forming a mixed thioanhydride intermediate. In this approach, 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carbonyl chloride is reacted with thioacetic acid to form a thioanhydride, which is deacetylated with propylamine to yield the target compound. While this method offers high yields (>90%), it requires stringent temperature control (5°C) to prevent side reactions.

Industrial-Scale Synthesis via Trifluoroacetic Acid-Mediated Cyclization

A patent by Bayer Corporation describes a scalable process for analogous thiadiazoles using methyldithiocarbazinate and TFA. Although optimized for 2-(methylthio) derivatives, this method can be adapted by substituting methyldithiocarbazinate with a thiol-containing precursor. Key steps include:

  • Reacting the dithiocarbazinate with excess TFA at 25–50°C.
  • Distilling off water and excess TFA to drive the reaction to completion.

Advantages : High purity (>98%), minimal byproducts, and suitability for bulk production.

Comparative Analysis of Synthetic Methods

Method Key Reagents Yield Purity Scalability
Thiosemicarbazide Cyclization TFA, POCl₃, CS₂ 65–78% 90–95% Moderate
S-Alkylation Chloroacetic acid, K₂CO₃ 70–85% 95–98% High
Thioanhydride Route Thioacetic acid, propylamine >90% 85–90% Low
Industrial Process TFA, methyldithiocarbazinate 80–90% >98% High

Challenges and Optimization Strategies

  • Byproduct Formation :

    • Disulfide byproducts may form during thiol handling. Use of inert atmospheres (N₂/Ar) and reducing agents (e.g., dithiothreitol) mitigates oxidation.
    • Over-alkylation is prevented by stoichiometric control of chloroacetic acid.
  • Purification :

    • Silica gel chromatography effectively separates sulfanylacetic acid derivatives.
    • Recrystallization from hexane/ethyl acetate mixtures enhances purity.
  • Solvent Selection :

    • Polar aprotic solvents (DMF, acetonitrile) improve reaction rates for S-alkylation.
    • Non-polar solvents (toluene) are preferred for cyclization to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of {[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid involves its interaction with molecular targets and pathways. For instance, it has been shown to inhibit the Abl protein kinase, which is involved in the proliferation of cancer cells . The trifluoromethyl group enhances the compound’s ability to bind to the active site of the kinase, leading to its inhibition and subsequent antitumor effects.

Comparison with Similar Compounds

Key Observations :

Trifluoromethyl vs. Aromatic Substituents :

  • The -CF₃ group in the target compound imparts higher electronegativity and oxidative stability compared to phenyl or benzyl substituents (e.g., 10a, 5h) .
  • Derivatives with electron-withdrawing groups (e.g., -CF₃, -Cl) exhibit stronger interactions with biological targets, such as enzymes or G protein-coupled receptors (GPCRs), due to enhanced hydrogen bonding and hydrophobic effects .

Thioacetic Acid vs. Amide/Ester Derivatives :

  • The free carboxylic acid group (-COOH) in the target compound enables metal coordination and salt formation, distinguishing it from amide derivatives (e.g., 5h) and esters (e.g., ethyl ester derivatives in ). This property is critical for designing prodrugs or metal-based therapeutics .

Thiadiazole vs. Oxadiazole Cores :

  • Replacement of sulfur with oxygen in the oxadiazole ring (e.g., ) reduces ring strain and alters electronic properties, leading to differences in bioactivity and solubility. Thiadiazoles generally exhibit higher metabolic resistance .

Yield Comparison :

  • The target compound’s synthesis typically achieves moderate yields (70–85%), comparable to analogues like 10a (90%) and 5h (88%) .

Biological Activity

{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiadiazole ring with a trifluoromethyl group, which enhances its lipophilicity and biological interactions. The planar structure allows for effective π-stacking interactions, contributing to its biological efficacy.

Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspases. The activation of caspases 3, 8, and 9 has been observed in various studies, suggesting a pathway for anticancer activity.

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity : Demonstrated cytotoxic effects against multiple cancer cell lines.
  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

Cytotoxicity Data

The following table summarizes the cytotoxic effects observed in various studies:

CompoundCell LineIC50 (μM)Mechanism of Action
4bMCF7 (Breast Cancer)15Caspase activation
4cMCF7 (Breast Cancer)12Caspase activation
3dHeLa (Cervical)29Interaction with biological targets
3cHeLa (Cervical)73Interaction with biological targets

Case Studies

  • Study on Apoptosis Induction :
    A study reported the synthesis of several derivatives based on the thiadiazole scaffold. Compounds were tested against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cell lines. Notably, compounds 4b and 4c showed significant caspase activation and enhanced apoptosis in MCF7 cells compared to doxorubicin .
  • Cytotoxic Activity Evaluation :
    Another investigation focused on the cytotoxic effects of thiadiazole derivatives against MCF-7 and HeLa cell lines using MTT assays. The study revealed that compound 3d exhibited an IC50 value of 29 μM against HeLa cells, indicating potent cytotoxic activity attributed to its structural characteristics .

Q & A

Q. What are the standard synthetic routes for preparing {[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid and its derivatives?

  • Methodological Answer: The compound is typically synthesized via alkylation of 5-(trifluoromethyl)-1,3,4-thiadiazole-2-thiol with chloroacetic acid derivatives. For example, sodium bicarbonate is used to partially neutralize the carboxylic acid group, forming a sodium carboxylate intermediate, which reacts with thiol-containing heterocycles. Subsequent acidification yields the target compound. Derivatives are often prepared via esterification or amidation of the carboxylic acid group using alkyl halides or amines, respectively. Structural validation is performed via elemental analysis, IR spectroscopy, and 1^1H NMR .

Q. How can researchers confirm the coordination of this compound to metal ions in complexes?

  • Methodological Answer: Coordination is confirmed using FT-IR and FT-Raman spectroscopy. Key spectral shifts include:
  • A red shift in the ν(C=O) band (from ~1700 cm1^{-1} to ~1600 cm1^{-1}), indicating deprotonation and coordination via the carboxylate group.
  • Changes in ν(C=S) and ν(N–S) bands, suggesting thione tautomer stabilization upon metal binding.
    Comparative analysis with free ligand spectra is critical. Additional confirmation can be obtained via elemental analysis and X-ray crystallography (where available) .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

  • Methodological Answer:
  • Elemental Analysis: Validates empirical formula.
  • FT-IR Spectroscopy: Identifies functional groups (e.g., C=O, C=S) and tautomeric forms.
  • 1^1H NMR: Confirms substitution patterns and esterification/alkylation success.
  • Thin-Layer Chromatography (TLC): Assesses purity and reaction progress.
  • Mass Spectrometry: Determines molecular ion peaks for derivatives .

Advanced Research Questions

Q. How does the thione-thiol tautomerism of the thiadiazole ring influence metal complex stability?

  • Methodological Answer: The thione form (C=S) is stabilized in metal complexes due to its stronger coordination ability compared to the thiol (S–H) form. Researchers can probe tautomerism via:
  • Raman Spectroscopy: A strong band near 650 cm1^{-1} confirms the thione form.
  • X-ray Diffraction: Resolves bond lengths (C–S vs. S–H) in crystal structures.
  • pH-Dependent Studies: Thiol-thione equilibrium shifts with pH, affecting complex stability in aqueous media .

Q. What computational strategies predict the biological activity and toxicity of derivatives?

  • Methodological Answer:
  • QSAR Modeling: Correlates substituent effects (e.g., methoxy groups) with antimicrobial/antifungal activity.
  • Molecular Docking: Screens derivatives against target proteins (e.g., fungal CYP51 or bacterial DHFR).
  • Toxicity Prediction Software: Tools like ProTox-II or LAZAR estimate acute toxicity (LD50_{50}) and organ-specific risks based on structural descriptors .

Q. How can researchers design stable supramolecular architectures using this compound?

  • Methodological Answer:
  • Co-crystallization: Combine the ligand with complementary hydrogen-bond donors/acceptors (e.g., melamine, bipyridine) to form porous networks.
  • Secondary Interactions: Utilize π-π stacking (aromatic thiadiazole) and halogen bonding (CF3_3 groups) to stabilize 2D/3D frameworks.
  • Thermogravimetric Analysis (TGA): Assess thermal stability of supramolecular assemblies .

Q. What strategies mitigate impurities during synthesis, such as residual thioacetic acid?

  • Methodological Answer:
  • Chromatographic Purification: Use flash chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted thioacetic acid.
  • Spectroscopic Monitoring: Track impurity peaks via 1^1H NMR (e.g., methylene protons at δ 3.3–3.5 ppm).
  • Recrystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate pure crystals .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid
Reactant of Route 2
Reactant of Route 2
{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid

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